1-Isonicotinoylpiperidine-2-carboxylic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

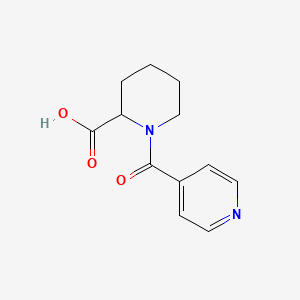

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(pyridine-4-carbonyl)piperidine-2-carboxylic acid, which provides a precise description of its molecular structure according to established chemical naming conventions. This nomenclature clearly indicates the presence of a piperidine ring system substituted at position 1 with a pyridine-4-carbonyl group and bearing a carboxylic acid functionality at position 2. The structural representation reveals a bicyclic system where the piperidine ring serves as the core structure, with the isonicotinoyl moiety (pyridine-4-carbonyl) attached to the nitrogen atom at position 1 of the piperidine ring.

The three-dimensional molecular structure can be described through several standardized chemical notation systems. The Standard International Chemical Identifier representation is InChI=1S/C12H14N2O3/c15-11(9-4-6-13-7-5-9)14-8-2-1-3-10(14)12(16)17/h4-7,10H,1-3,8H2,(H,16,17), which provides a complete algorithmic description of the molecular connectivity. The corresponding Standard International Chemical Identifier Key is CMAFVRLPPUKMJY-UHFFFAOYSA-N, serving as a unique molecular identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System notation for this compound is C1CCN(C(C1)C(=O)O)C(=O)C2=CC=NC=C2, which represents the molecular structure in a linear text format that captures all connectivity information. This notation system enables efficient computer processing and database storage of chemical structures while maintaining complete structural fidelity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H14N2O3, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the molecular structure. This composition reflects the complex heterocyclic nature of the compound, incorporating both the piperidine and pyridine ring systems along with the carboxylic acid and amide functional groups.

The molecular weight analysis reveals a precise molecular mass of 234.25 grams per mole, calculated based on the atomic weights of the constituent elements. The exact molecular mass, determined through high-resolution mass spectrometry, is 234.10044231 grams per mole, providing the precise mass value used in analytical chemistry applications and mass spectrometric identification.

| Molecular Property | Value | Units |

|---|---|---|

| Molecular Formula | C12H14N2O3 | - |

| Molecular Weight | 234.25 | g/mol |

| Exact Mass | 234.10044231 | g/mol |

| Heavy Atom Count | 17 | atoms |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 5 | - |

| Rotatable Bond Count | 3 | - |

| Topological Polar Surface Area | 70.5 | Ų |

The computational analysis of molecular properties reveals important characteristics that influence the compound's chemical behavior and potential applications. The heavy atom count of 17 reflects the total number of non-hydrogen atoms in the structure. The hydrogen bond donor count of 1 corresponds to the carboxylic acid hydrogen, while the hydrogen bond acceptor count of 5 includes the nitrogen atoms in both ring systems and the oxygen atoms in the carboxylic acid and carbonyl groups.

Synonym Identification and Regulatory Databases

This compound is recognized under multiple synonymous names across various chemical databases and regulatory systems, facilitating cross-referencing and identification in scientific literature and commercial sources. The primary alternative nomenclature includes 1-Isonicotinoyl-2-piperidinecarboxylic acid, which represents a slightly different naming convention that emphasizes the piperidinecarboxylic acid core structure with the isonicotinoyl substituent.

Additional recognized synonyms include 1-ISONICOTINOYLPIPERIDINE-2-CARBOXYLICACID, which represents the compound name in all capital letters as commonly used in certain database systems. The compound is also referred to as 2-Piperidinecarboxylic acid, 1-(4-pyridinylcarbonyl)-, providing an alternative systematic name that begins with the piperidinecarboxylic acid designation.

The Chemical Abstracts Service Registry Number for this compound is 67691-58-1, which serves as the primary unique identifier in the Chemical Abstracts Service database system maintained by the American Chemical Society. This registry number enables unambiguous identification across all major chemical databases and regulatory systems worldwide.

| Database System | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 67691-58-1 | Registry Number |

| PubChem | 16769641 | Compound Identifier |

| MDL Number | MFCD08442848 | Molecular Design Limited Number |

| AKOS Database | AKOS000125501, AKOS022182485 | Commercial Identifiers |

| ChemScene | CS-0363958 | Catalog Number |

The compound appears in multiple commercial chemical databases under various catalog numbers, reflecting its availability from different suppliers and manufacturers. The AKOS database system lists the compound under two separate identifiers: AKOS000125501 and AKOS022182485, indicating multiple catalog entries or different product specifications. The ChemScene database assigns the catalog number CS-0363958 to this compound.

Regulatory database entries demonstrate the compound's recognition in official chemical inventories and regulatory systems. The MDL Number MFCD08442848 provides identification within the Molecular Design Limited database system, which is widely used in pharmaceutical and chemical research applications. This systematic cataloging across multiple database systems ensures comprehensive accessibility for researchers, regulatory authorities, and commercial entities working with this chemical compound.

属性

IUPAC Name |

1-(pyridine-4-carbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(9-4-6-13-7-5-9)14-8-2-1-3-10(14)12(16)17/h4-7,10H,1-3,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAFVRLPPUKMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Hydrogenation | Isonicotinic acid (or methyl isonicotinate), water, 5% Pd/C catalyst, hydrogen gas at 3.5–5 MPa, 80–100 °C, 3–4 hours | Conversion of pyridine ring to piperidine ring, yielding 1-piperidinecarboxylic acid derivatives |

| Work-up | Filtration to remove catalyst, vacuum distillation to remove moisture, addition of methanol, cooling to 0–10 °C | Precipitation and isolation of piperidine-2-carboxylic acid with yields >85% |

This method avoids high temperature/pressure extremes and uses relatively inexpensive catalysts, making it industrially viable.

Introduction of the Isonicotinoyl Group

The isonicotinoyl group is introduced by acylation of the piperidine nitrogen. This can be achieved by:

- Reacting the piperidine-2-carboxylic acid or its methyl ester with isonicotinic acid derivatives or acid chlorides.

- Using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation.

- Conducting the reaction in aprotic solvents like tetrahydrofuran (THF) at low temperatures (0–5 °C) followed by stirring at ambient temperature overnight.

Typical Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Activation | N-phthaloyl derivatives or piperidine methyl ester hydrochloride, triethylamine, HOBt, DCC in THF, 0–5 °C | Formation of activated ester intermediate |

| Coupling | Stirring overnight at room temperature | Formation of this compound methyl ester |

| Work-up | Acidification with HCl, filtration, washing, drying | Isolation of pure product |

This method ensures high selectivity and yield of the amide product without harsh conditions.

Alternative Synthetic Routes and Considerations

- Sodium borohydride reduction : In some methods, pyridinium salts formed by reaction of methyl isonicotinate with alkyl halides are reduced with sodium borohydride to partially hydrogenate the ring before final catalytic hydrogenation.

- Avoidance of harsh solvents : The use of methanol-water mixtures and mild conditions avoids the use of acetic acid or other corrosive solvents, improving safety and environmental profile.

- Purity and characterization : Final products are typically purified by crystallization and characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity (>95%).

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Advantages | Yield & Purity |

|---|---|---|---|

| Hydrogenation of isonicotinic acid | Pd/C catalyst, H2 (3–5 MPa), 80–100 °C, aqueous medium | Mild conditions, inexpensive catalyst, scalable | >85% yield, high purity |

| Amide bond formation (acylation) | DCC, HOBt, triethylamine, THF, 0–5 °C to RT | High selectivity, mild conditions | High yield, >95% purity |

| Sodium borohydride reduction (optional) | NaBH4, pyridinium salt intermediate | Partial ring reduction, controlled intermediate formation | Moderate yield, preparative step |

| Work-up and isolation | Filtration, crystallization, drying | Efficient isolation, minimal impurities | High purity crystalline product |

Research Findings and Industrial Relevance

- The described hydrogenation method avoids the use of expensive platinum catalysts and high-pressure, high-temperature conditions traditionally reported, improving safety and cost-effectiveness.

- The coupling strategy using carbodiimide chemistry is well-established for amide bond formation, providing reliable access to the target compound with minimal side reactions.

- The overall synthetic route is amenable to scale-up, with reported molar yields exceeding 85% and product purities above 95%, suitable for pharmaceutical and chemical research applications.

化学反应分析

Types of Reactions: 1-Isonicotinoylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

1-Isonicotinoylpiperidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-isonicotinoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-isonicotinoylpiperidine-2-carboxylic acid with piperidine-carboxylic acid derivatives bearing diverse substituents. Key structural and functional differences are highlighted.

Substituent Diversity and Electronic Effects

Key Observations:

- Aromatic vs. Aliphatic Substituents: The target compound’s isonicotinoyl group (aromatic, electron-withdrawing) contrasts with alkyl (e.g., isopropyl in ) or heteroaromatic (e.g., imidazopyridine in ) groups. Aromatic substituents may enhance π-π stacking interactions in biological systems.

- Electron-Withdrawing Groups: Sulfonyl substituents (e.g., in and ) increase acidity of the carboxylic acid and solubility in polar solvents compared to the target compound’s isonicotinoyl group.

- Positional Effects : Carboxylic acid placement (positions 2, 3, or 4) influences steric and electronic interactions. For instance, position 4 substitution in may reduce steric hindrance compared to position 2 in the target compound.

Physicochemical and Functional Properties

Solubility and Reactivity:

- This compound: Predicted moderate solubility due to aromatic and carboxylic acid groups. The pyridine ring may engage in hydrogen bonding.

- Sulfonyl Derivatives (e.g., ) : Higher polarity from sulfonyl groups enhances water solubility but may reduce membrane permeability.

- Alkyl-Substituted Derivatives (e.g., ) : Lower polarity increases lipophilicity, favoring lipid bilayer penetration.

Bioactivity Insights:

- Isonicotinic Acid Derivatives: Known for antimicrobial properties (e.g., isoniazid in tuberculosis treatment) , the target compound may share similar pharmacophoric features.

- Heteroaromatic Substituents (e.g., ) : Imidazopyridine or pyrimidine groups are common in kinase inhibitors, hinting at possible enzyme-targeting applications.

生物活性

1-Isonicotinoylpiperidine-2-carboxylic acid (CAS No. 67691-58-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

The compound features a piperidine ring substituted with an isonicotinoyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism may involve induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. For example, studies have shown that it can significantly reduce the viability of human cancer cells in a dose-dependent manner .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, leading to disrupted cellular functions.

- Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, showcasing its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study on Anticancer Activity

Another investigation focused on the compound's effect on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 50 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 50 | 30 |

常见问题

Q. How can researchers validate target engagement in complex biological systems using this compound?

- Methodological Answer : Employ cellular thermal shift assays (CETSA) or proteome-wide affinity pull-downs coupled with mass spectrometry. CRISPR-Cas9 knockout models of the target protein can confirm on-mechanism activity. Fluorescently labeled derivatives enable live-cell imaging for subcellular localization studies .

Methodological Frameworks and Standards

- Systematic Review Design : Use PICO(T) (Population, Intervention, Comparison, Outcome, Time) to structure literature reviews. For example: "In in vitro models (P), how does this compound (I) compare to standard inhibitors (C) in reducing enzymatic activity (O)?" .

- Data Reporting : Follow IUPAC guidelines for chemical characterization and journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Include raw spectral data and statistical analyses in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。